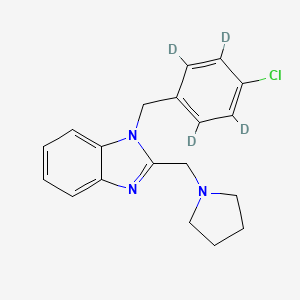

Clemizole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20ClN3 |

|---|---|

Molecular Weight |

329.9 g/mol |

IUPAC Name |

1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |

InChI |

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D |

InChI Key |

CJXAEXPPLWQRFR-ULDPCNCHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Clemizole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Clemizole-d4, a deuterated analog of the antihistamine Clemizole. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable, isotopically labeled internal standard for quantitative bioanalysis.

Introduction

Clemizole is a first-generation H1 antagonist that has been used for the treatment of allergic reactions. Deuterium-labeled compounds, such as this compound, are crucial tools in drug development and clinical research. The incorporation of deuterium atoms at specific positions in a molecule can alter its metabolic profile, potentially leading to an improved pharmacokinetic profile. More commonly, deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification assays due to their similar chemical properties to the parent drug and their distinct mass.

This guide outlines a feasible synthetic pathway for this compound and provides the expected analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthetic approach. The key step involves the alkylation of a suitable benzimidazole precursor with a deuterated alkylating agent. A plausible synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-benzo[d]imidazole (3)

To a solution of 2-aminobenzimidazole (1) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 1-chloro-4-(chloromethyl)benzene (2) (1.0 eq). The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(4-chlorobenzyl)-1H-benzo[d]imidazole (3).

Step 2: Synthesis of (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine (4)

A mixture of compound 3 (1.0 eq), formaldehyde (37% in water, 1.5 eq), and a secondary amine such as dimethylamine (40% in water, 1.5 eq) is heated in ethanol at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is treated with a solution of sodium cyanide (1.5 eq) in water. The resulting mixture is stirred overnight. The precipitate formed is filtered, washed with water, and dried to give the aminonitrile intermediate. This intermediate is then reduced using a reducing agent like lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature. After complete reduction, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine (4).

Step 3: Synthesis of this compound (6)

To a solution of (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine (4) (1.0 eq) and a base such as potassium carbonate (2.5 eq) in acetonitrile is added 1,4-dibromobutane-d8 (5) (1.1 eq). The reaction mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound (6).

Synthetic Pathway Diagram

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.20 | m | 8H | Aromatic-H |

| 5.40 | s | 2H | N-CH₂-Ar |

| 3.80 | s | 2H | N-CH₂-Pyrrolidine |

| 2.70 | br s | 4H | N-CH₂ (Pyrrolidine) |

Note: The signals corresponding to the four protons on the pyrrolidine ring are expected to be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | N-C=N |

| 142.5, 136.0, 134.0, 133.0, 129.5, 129.0, 128.0, 120.0, 110.0 | Aromatic-C |

| 54.0 | N-CH₂-Pyrrolidine |

| 48.0 | N-CH₂-Ar |

| 23.0 (multiplet) | C-D (Pyrrolidine) |

Note: The carbon signals of the deuterated pyrrolidine ring are expected to appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in the positive ion mode.

Table 3: Expected Mass Spectrometry Data

| Parameter | Clemizole | This compound |

| Chemical Formula | C₁₉H₂₀ClN₃ | C₁₉H₁₆D₄ClN₃ |

| Exact Mass | 325.1373 | 329.1625 |

| [M+H]⁺ (calculated) | 326.1451 | 330.1703 |

| [M+H]⁺ (observed) | ~326.145 | ~330.170 |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

The purity of this compound is assessed using a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% formic acid. Detection is performed using a UV detector at a suitable wavelength (e.g., 280 nm).

Table 4: Expected HPLC Data

| Parameter | Expected Value |

| Retention Time | Similar to Clemizole standard |

| Purity | ≥ 98% |

Analytical Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established organic chemistry principles and offers a viable path to obtaining the desired deuterated compound. The outlined characterization methods and expected data provide a benchmark for researchers to verify the successful synthesis and purity of this compound. This deuterated analog will be an invaluable tool for future preclinical and clinical studies involving Clemizole.

An In-depth Technical Guide to the Core Chemical Properties of Clemizole-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Clemizole-d4, a deuterated analog of the antihistaminic and potential anticonvulsant compound, Clemizole. While specific experimental data for this compound is limited, this document extrapolates its properties from the well-characterized parent compound, Clemizole, and outlines the expected analytical differences arising from isotopic labeling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks for the study of this compound. All quantitative data is presented in structured tables for clarity, and key biological pathways are visualized using Graphviz diagrams.

Introduction

Clemizole is a first-generation H1 histamine receptor antagonist that has been investigated for various therapeutic applications, including its potential as an anticonvulsant for conditions such as Dravet syndrome.[1] Deuteration of small molecule drugs is a common strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic processes, potentially leading to a longer half-life and improved therapeutic efficacy. This guide focuses on this compound, a deuterated variant of Clemizole.

Note on Deuteration: The exact position of the four deuterium atoms in commercially available this compound is not consistently published. For the purpose of this guide, we will assume a common deuteration pattern on the pyrrolidine ring, a likely site of metabolic activity. This assumption will be used for calculations of molecular weight and for predicting mass spectrometry fragmentation patterns. Researchers should verify the deuteration pattern of their specific batch of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are expected to be very similar to those of Clemizole, with the primary difference being the molecular weight due to the presence of four deuterium atoms.

| Property | Value (Clemizole) | Value (this compound, Predicted) | Data Source |

| Molecular Formula | C₁₉H₂₀ClN₃ | C₁₉H₁₆D₄ClN₃ | [2] |

| Molecular Weight | 325.84 g/mol | 329.86 g/mol | [2] |

| CAS Number | 442-52-4 | Not available | [2] |

| Appearance | Solid | Solid | - |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Soluble in DMSO | Expected to be soluble in DMSO | [3] |

Analytical Characterization

The characterization of this compound relies on standard analytical techniques, with specific attention to the detection of the deuterium isotope.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and isotopic purity of this compound. The molecular ion peak will be shifted by +4 m/z units compared to Clemizole.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Clemizole | This compound (Predicted) |

| [M+H]⁺ (m/z) | 326.14 | 330.16 |

| Major Fragment 1 (m/z) | 255 | 259 |

| Major Fragment 2 (m/z) | 97 | 101 |

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To confirm the identity and purity of this compound and to characterize its fragmentation pattern.

Materials:

-

This compound sample

-

Clemizole standard

-

LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Methanol for sample preparation

Method:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 water:acetonitrile. Prepare a similar solution of the Clemizole standard.

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Flow rate: 0.4 mL/min

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Injection volume: 5 µL

-

-

MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Scan range: m/z 50-500

-

Collision energy: Optimize for fragmentation of the parent ion (e.g., 20-40 eV).

-

Acquire full scan MS and product ion (MS/MS) spectra for both Clemizole and this compound.

-

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ ion for this compound at the predicted m/z.

-

Analyze the MS/MS spectra to identify major fragments and compare the fragmentation pattern to that of the non-deuterated standard. The fragments containing the deuterated portion of the molecule will show a +4 m/z shift.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are essential for confirming the structure of this compound and the location of the deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Clemizole (ppm) | This compound (Predicted, ppm) |

| Aromatic-H | 7.2-7.8 | 7.2-7.8 |

| -CH₂- (benzylic) | 5.4 | 5.4 |

| -CH₂- (bridge) | 3.8 | 3.8 |

| Pyrrolidine-H (α) | 2.6 | Absent/Reduced |

| Pyrrolidine-H (β) | 1.8 | 1.8 |

Experimental Protocol: ¹H NMR Spectroscopy of this compound

Objective: To confirm the structure of this compound and the position of deuterium labeling.

Materials:

-

This compound sample (approx. 5 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Method:

-

Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Use standard acquisition parameters (e.g., 16 scans, relaxation delay of 1s).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

Data Analysis:

-

Integrate all signals.

-

Compare the spectrum to a known spectrum of Clemizole.

-

The absence or significant reduction of signals in the region of 2.6 ppm would confirm deuteration on the alpha-protons of the pyrrolidine ring.

-

Mechanism of Action and Biological Pathways

Clemizole has been shown to interact with multiple biological targets, which may contribute to its therapeutic effects.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, Clemizole's primary mechanism of action is the blockade of the histamine H1 receptor. This action is responsible for its anti-allergic effects.

Experimental Protocol: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

[³H]-Pyrilamine (radioligand)

-

This compound

-

Mepyramine (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation counter and vials

-

Glass fiber filters

Method:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Radioligand Addition: Add a fixed concentration of [³H]-Pyrilamine to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Serotonin Receptor Modulation

Clemizole has been identified as a modulator of serotonin receptors, which is thought to be the mechanism behind its anticonvulsant activity observed in zebrafish models of Dravet syndrome.[1]

Experimental Protocol: Zebrafish Model of Dravet Syndrome

Objective: To evaluate the in vivo efficacy of this compound in a zebrafish model of Dravet syndrome.

Materials:

-

scn1a mutant zebrafish larvae (5-7 days post-fertilization)

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

Automated behavioral tracking system

Method:

-

Larvae Preparation: Place individual scn1a mutant zebrafish larvae into the wells of a 96-well plate containing embryo medium.

-

Drug Administration: Add this compound at various concentrations to the wells. Include a vehicle control group.

-

Acclimation: Allow the larvae to acclimate for a specified period (e.g., 30 minutes).

-

Behavioral Tracking: Place the 96-well plate into an automated tracking system and record the locomotor activity of the larvae for a defined period (e.g., 10 minutes).

-

Data Analysis: Analyze the tracking data to quantify seizure-like behaviors (e.g., high-velocity movements, convulsions). Compare the seizure frequency and severity in the this compound treated groups to the vehicle control group. A significant reduction in seizure-like activity indicates potential anticonvulsant efficacy.

Interferon Signaling Pathway

Clemizole has been reported to block interferon-alpha/beta (IFN-α/β) signaling by preventing the phosphorylation of STAT1. This mechanism may be relevant to its potential antiviral activities.

Experimental Protocol: STAT1 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on IFN-α induced STAT1 phosphorylation in cultured cells.

Materials:

-

Human cell line responsive to IFN-α (e.g., HeLa or A549 cells)

-

Recombinant human IFN-α

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Method:

-

Cell Culture and Treatment: Culture the cells to ~80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with IFN-α (e.g., 1000 U/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

-

Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.

-

Compare the levels of STAT1 phosphorylation in this compound treated cells to the IFN-α stimulated control.

-

Conclusion

This compound is a valuable tool for research into the therapeutic potential of Clemizole. Its altered metabolic profile may offer advantages over the parent compound. This guide provides a foundational understanding of its chemical properties, analytical characterization, and biological mechanisms of action. The provided experimental protocols serve as a starting point for researchers to further investigate the properties and potential applications of this compound. It is crucial for researchers to empirically determine the specific properties of the deuterated compound they are working with.

References

The Role of Clemizole-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Clemizole-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and the pharmacological context of Clemizole. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, as well as for professionals in the field of drug development.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators and quality controls. The primary function of an internal standard is to correct for the variability inherent in the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. These compounds are chemically identical to the analyte of interest but have a different mass due to the substitution of one or more atoms with their heavier isotopes.

The use of a SIL internal standard like this compound ensures high accuracy and precision in quantitative assays by compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This compound is a deuterated analog of Clemizole, where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to Clemizole but has a higher molecular weight.

Key aspects of its mechanism of action include:

-

Co-elution with the Analyte: Due to its structural similarity, this compound exhibits nearly identical chromatographic behavior to Clemizole. This means it co-elutes with the analyte during liquid chromatography, experiencing the same analytical conditions.

-

Correction for Matrix Effects: Biological matrices such as plasma or urine are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with Clemizole, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are effectively normalized.

-

Compensation for Sample Processing Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The internal standard, being chemically similar, will be lost in the same proportion. The response ratio thus corrects for this variability.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the difference in mass allows the mass spectrometer to distinguish between Clemizole and this compound. This enables the simultaneous but independent quantification of both compounds.

While highly effective, it is important to be aware of the potential for the "deuterium isotope effect," where the deuterium-labeled compound may have a slightly different retention time than the non-labeled analyte. This is a critical parameter to monitor during method development.

Experimental Protocol: Quantification of Clemizole in Human Plasma

The following is a representative experimental protocol for the quantitative analysis of Clemizole in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on established methodologies for similar small molecules.

Materials and Reagents

-

Clemizole reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

-

Thawing: Frozen plasma samples, calibration standards, and quality control samples are thawed at room temperature.

-

Spiking: A known concentration of this compound working solution is added to an aliquot of each plasma sample.

-

Protein Precipitation: To precipitate plasma proteins, a volume of cold acetonitrile (typically 3-4 times the plasma volume) is added to each sample.

-

Vortexing and Centrifugation: The samples are vortex-mixed thoroughly and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase.

-

Injection: A small volume of the reconstituted sample is injected into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A constant flow rate (e.g., 0.4 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Clemizole and this compound would be optimized during method development.

-

Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows are optimized to achieve maximum sensitivity.

-

Quantitative Data and Method Validation

| Validation Parameter | Typical Acceptance Criteria | Representative Value |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | ± 8% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | ± 10% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | Stable |

Pharmacological Mechanism of Action of Clemizole

Understanding the pharmacological action of Clemizole provides context for its therapeutic use and the necessity for its accurate quantification in biological samples. Clemizole is primarily known as a first-generation H1 antihistamine. However, recent research has revealed a more complex pharmacological profile.

-

Antihistaminic Activity: Clemizole acts as an antagonist at the histamine H1 receptor, competitively inhibiting the binding of histamine. This action alleviates the symptoms of allergic reactions.

-

Serotonin Signaling Modulation: Studies have shown that Clemizole also interacts with serotonin (5-HT) receptors.[1] Specifically, it has been identified as an agonist for the 5-HT2A and 5-HT2B receptors.[1] This activity is being explored for its potential antiepileptic effects, particularly in conditions like Dravet syndrome.[1][2]

-

TRPC5 Ion Channel Inhibition: Clemizole has been identified as a potent inhibitor of TRPC5 (Transient Receptor Potential Canonical 5) ion channels.[3] These channels are involved in various physiological processes, and their inhibition by Clemizole may contribute to its therapeutic effects.[3]

Visualizations

Experimental Workflow for Internal Standard-Based Quantification

Caption: Workflow for quantification using an internal standard.

Signaling Pathway of Clemizole's Antihistaminic Action

Caption: Clemizole's antagonism at the H1 receptor.

Clemizole's Modulation of Serotonin Signaling

Caption: Clemizole's agonistic activity at serotonin receptors.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Clemizole in biological matrices. Its chemical and physical properties, which closely mimic the analyte, allow for effective correction of analytical variability, a cornerstone of robust bioanalytical method development. The detailed experimental protocol and understanding of Clemizole's multifaceted pharmacological actions provide a solid foundation for researchers in the fields of pharmacology and drug development. The application of such well-validated methods is crucial for generating high-quality data in pharmacokinetic and toxicokinetic studies, ultimately contributing to the advancement of therapeutic innovations.

References

Commercial Availability of Clemizole-d4: A Technical Guide for Researchers

For immediate release

This technical guide offers a comprehensive overview of the commercial availability of Clemizole-d4, a deuterated analog of the antihistamine Clemizole. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative bioanalysis.

This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate quantification of Clemizole in biological matrices. The deuterium labeling provides a distinct mass shift, ensuring precise differentiation between the analyte and the internal standard, which is crucial for robust pharmacokinetic and metabolic studies.

Commercial Sourcing of this compound

This compound is available from a select number of specialized chemical suppliers that provide high-purity analytical standards. The product specifications, including purity and isotopic enrichment, are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of commercially available this compound.

Table 1: Quantitative Data of Commercially Available this compound

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Form |

| MedChemExpress | HY-30234S | 99.82%[1] | Not Publicly Specified | Solid |

| Cayman Chemical | Not Publicly Specified | Not Publicly Specified | Not Publicly Specified | Solid |

| Toronto Research Chemicals | Not Publicly Specified | Not Publicly Specified | Not Publicly Specified | Solid |

| Alsachim (a Shimadzu Group Company) | Not Publicly Specified | Not Publicly Specified | Not Publicly Specified | Solid |

Note: Information not publicly specified requires direct inquiry with the respective supplier.

Experimental Protocol: Quantification of Clemizole in Human Plasma using this compound by LC-MS/MS

The following is a representative protocol for the bioanalysis of Clemizole using this compound as an internal standard. This method is based on established principles of quantitative LC-MS/MS analysis for small molecules in biological matrices.

1. Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clemizole and this compound by dissolving the accurately weighed compounds in an appropriate solvent, such as methanol or DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions of Clemizole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Curve (CC) and QC Samples: Spike blank human plasma with the Clemizole working standard solutions to prepare CC samples at a range of concentrations. Similarly, prepare QC samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration in the same diluent.

2. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma (blank, CC, QC, or study sample) into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution to each tube (except for the blank matrix).

-

Add three volumes of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes thoroughly for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Clemizole and this compound need to be determined and optimized.

-

Logical Workflow for Sourcing and Utilization of a Deuterated Internal Standard

The process of acquiring and implementing a deuterated internal standard like this compound in a regulated bioanalytical workflow involves several key stages, from initial supplier qualification to final sample analysis. The following diagram illustrates this logical progression.

Caption: Workflow for sourcing and using a deuterated internal standard.

This guide provides a foundational framework for researchers to source and utilize this compound. For specific pricing, availability, and complete documentation, direct communication with the suppliers is recommended.

References

The Core of Precision: A Technical Guide to Quantitative Analysis Using Clemizole-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for the quantitative analysis of clemizole, a histamine H1 receptor antagonist, using its deuterated analog, clemizole-d4, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

Principles of Quantitative Analysis with Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound for the quantification of clemizole lies in isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the unknown sample containing clemizole. The analyte and the internal standard are chemically identical and therefore exhibit similar behavior during sample extraction, chromatographic separation, and ionization.[1][2][3] However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Mass Spectrometry and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of drugs in biological matrices.[4][5] In a typical LC-MS/MS workflow, the analyte and internal standard are first separated chromatographically and then ionized, usually by electrospray ionization (ESI). The protonated molecules ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity.

Based on the known fragmentation pathway of clemizole, the following MRM transitions can be proposed for clemizole and this compound.[6]

Table 1: Proposed Mass Spectrometric Parameters for Clemizole and this compound

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) |

| Clemizole | 326.1 | 97.1 |

| This compound | 330.1 | 101.1 |

Note: The proposed m/z for this compound assumes deuterium labeling on the ethyl group of the diethylaminoethyl side chain.

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol outlines a general procedure for the quantitative analysis of clemizole in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is a representative example and should be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).[7][8][9]

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of the biological sample, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | As specified in Table 1 |

| Dwell Time | 100 ms per transition |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability.[5][10] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

References

- 1. texilajournal.com [texilajournal.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. labs.iqvia.com [labs.iqvia.com]

Navigating the Research Landscape of Clemizole-d4: A Technical Guide for Scientists

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Clemizole-d4, including potential suppliers for this research-specific compound, its core mechanisms of action, and detailed experimental considerations. This document aims to be a foundational resource for leveraging this compound in preclinical and clinical research settings.

Sourcing this compound for Research

Below is a summary of potential suppliers for Clemizole (non-deuterated) who may offer custom synthesis of this compound, as well as companies that specialize in custom chemical synthesis. Researchers are advised to contact these vendors directly to inquire about their custom synthesis capabilities for this compound.

| Supplier | Service Highlight | Website (for inquiry) |

| BOC Sciences | Supplier of Clemizole and other inhibitors.[] | Inquire for custom synthesis. |

| Cayman Chemical | Provides Clemizole (hydrochloride) for research.[2] | Inquire for custom synthesis. |

| MedChemExpress | Offers Clemizole hydrochloride for research use.[3] | Inquire for custom synthesis. |

| Tocris Bioscience | Previously supplied Clemizole hydrochloride. | Inquire about custom synthesis capabilities. |

| Keystone Bioanalytical | Specializes in custom synthesis of metabolites and internal standards.[4] | Direct inquiry for this compound synthesis. |

| Strem Chemicals | Offers custom synthesis and process development.[5] | Direct inquiry for this compound synthesis. |

| Prestwick Chemical | Provides custom synthesis of biologically active compounds.[6] | Direct inquiry for this compound synthesis. |

| CPHI Online (Zach System) | Specializes in process development and manufacturing of APIs and intermediates.[7] | Direct inquiry for larger scale custom synthesis. |

Core Mechanisms and Signaling Pathways of Clemizole

Clemizole, originally developed as a first-generation antihistamine targeting the H1 receptor, has been repurposed following the discovery of its potent effects on other signaling pathways.[8] Its therapeutic potential is now primarily attributed to its modulation of the serotonin signaling pathway and its activity as a transient receptor potential canonical 5 (TRPC5) channel blocker.[9]

Serotonergic System Modulation

Research has demonstrated that the anticonvulsant effects of clemizole are not mediated by its antihistaminergic properties but rather by its interaction with serotonin receptors.[9] Specifically, clemizole acts as a high-affinity agonist for 5-HT2 receptors, particularly the 5-HT2B receptor.[10] This modulation of serotonergic transmission in the brain is believed to be the primary mechanism behind its efficacy in reducing seizure frequency, as observed in zebrafish models of Dravet syndrome.[9][10]

TRPC5 Channel Inhibition

In addition to its effects on the serotonergic system, clemizole has been identified as a potent blocker of the TRPC5 channel. TRPC5 channels are non-selective, calcium-permeable cation channels predominantly expressed in the central nervous system. The inhibition of these channels by clemizole presents another potential mechanism contributing to its neurological effects.

| Target | Action | IC50 / EC50 | Reference |

| Histamine H1 Receptor | Antagonist | High nanomolar concentrations | [2] |

| 5-HT2B Receptor | Agonist | High affinity | [10] |

| TRPC5 Channel | Blocker | IC50: 1.1 µM | |

| HCV NS4B RNA Binding | Inhibitor | IC50: 24 nM | [3] |

| HCV Replication | Inhibitor | EC50: 8 µM | [3] |

Experimental Protocols and Research Applications

The primary research application of clemizole in recent years has been in the study of Dravet syndrome, a severe form of childhood epilepsy.[8] Phenotypic screening in zebrafish models of Dravet syndrome, which harbor mutations in the SCN1A gene, was instrumental in identifying clemizole's anticonvulsant properties.[8][9]

High-Throughput Drug Screening in a Zebrafish Model of Dravet Syndrome

The following protocol provides a generalized workflow for conducting a high-throughput screen to identify compounds that ameliorate seizure-like behavior in a zebrafish model of Dravet syndrome, based on published research.[8]

1. Animal Model:

-

Use a genetically confirmed scn1a mutant zebrafish line that exhibits spontaneous convulsive behaviors.

2. High-Throughput Screening Assay:

-

Larval Plating: At 5 days post-fertilization (dpf), individually plate larvae into 96-well plates containing embryo medium.

-

Compound Addition: Add test compounds (including clemizole as a positive control) to the wells at various concentrations. Include a vehicle control (e.g., DMSO).

-

Behavioral Tracking: Acclimate the larvae and then record their locomotor activity using a high-speed camera and automated tracking software for a defined period (e.g., 30 minutes).

-

Data Analysis: Quantify the total distance moved and the frequency of high-velocity movements indicative of seizure-like convulsions. Compare the activity of compound-treated larvae to vehicle-treated controls.

3. Electrophysiological Validation:

-

For hit compounds, perform local field potential recordings from the optic tectum of immobilized larvae to confirm a reduction in epileptiform discharges.

Clinical Significance and Future Directions

The promising preclinical data for clemizole led to its investigation in clinical trials for the treatment of Dravet syndrome under the designation EPX-100.[8][11] These trials are designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of clemizole hydrochloride as an adjunctive therapy in children and adults with Dravet syndrome.[12][13] The successful translation of clemizole from a zebrafish screen to clinical trials highlights the power of phenotypic screening in identifying novel therapeutic applications for existing drugs.[8] Further research into the multifaceted pharmacology of clemizole and its deuterated analogs will continue to uncover new therapeutic possibilities.

References

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Custom Synthesis Services - Keystone Bioanalytical [keystonebioanalytical.com]

- 5. strem.com [strem.com]

- 6. Custom Synthesis - Prestwick Chemical Libraries [prestwickchemical.com]

- 7. cphi-online.com [cphi-online.com]

- 8. dravetfoundation.org [dravetfoundation.org]

- 9. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

Methodological & Application

Application Note: Utilizing Clemizole-d4 as an Internal Standard for Accurate Pharmacokinetic Profiling of Clemizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a first-generation antihistamine, is being investigated for new therapeutic applications, including its potential as an antiviral and antiseizure agent.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for the successful clinical development of this repurposed drug. Pharmacokinetic studies rely on robust and reliable bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it effectively compensates for variability in sample preparation and matrix effects.[3] Clemizole-d4, a deuterated analog of Clemizole, is an ideal internal standard for the bioanalysis of Clemizole, ensuring high accuracy and precision in pharmacokinetic studies.

This application note provides a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Clemizole.

Rationale for Using this compound as an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample processing and analysis.[3]

This compound is the recommended internal standard for Clemizole quantification for the following reasons:

-

Similar Chemical and Physical Properties: As a deuterated analog, this compound has nearly identical chemical and physical properties to Clemizole. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively tracking and compensating for any analyte loss or variability.

-

Co-elution with Analyte: Due to its similar properties, this compound will co-elute with Clemizole during liquid chromatography, which is critical for accurate correction of matrix effects.[3]

-

Different Mass-to-Charge Ratio (m/z): The deuterium labeling results in a different mass-to-charge ratio for this compound compared to Clemizole. This allows for their simultaneous but distinct detection by the mass spectrometer, preventing signal interference.

Pharmacokinetic Profile of Clemizole

Significant interspecies differences have been observed in the metabolism and pharmacokinetics of Clemizole, underscoring the importance of conducting thorough preclinical and clinical studies.

Table 1: Summary of Clemizole Pharmacokinetic Parameters

| Species | Dose | Plasma Half-life (t½) | Key Metabolites | Reference |

| Mouse (C57BL/6) | 25 mg/kg (oral) | 0.15 hours | M12 (dealkylated), M14 (glucuronide) | [4][5] |

| Human | 100 mg (oral) | 3.4 hours | M1, M6 | [4][5] |

This data highlights the rapid metabolism of Clemizole in mice compared to humans, a critical consideration when extrapolating preclinical data.

Experimental Protocols

The following protocols provide a detailed methodology for a typical pharmacokinetic study of Clemizole using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Clemizole and this compound from plasma samples.[6][7]

Materials:

-

Blank plasma

-

Clemizole stock solution

-

This compound (Internal Standard) stock solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Clemizole.

-

To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 2: Proposed Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 3: Proposed Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Clemizole | To be determined experimentally (e.g., based on precursor and product ions) |

| This compound | To be determined experimentally (e.g., precursor ion will be parent mass + 4, product ions may be similar to unlabeled Clemizole) |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: The specific MRM transitions for Clemizole and this compound need to be optimized by infusing the individual compounds into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Bioanalytical Method Validation

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

-

Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Evaluate the closeness of the measured values to the nominal concentrations and the variability of the measurements, respectively. This should be assessed within a single day (intra-day) and over several days (inter-day).

-

Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Determine the efficiency of the extraction procedure.

-

Stability: Evaluate the stability of Clemizole in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizations

Experimental Workflow

Caption: Experimental workflow for pharmacokinetic analysis of Clemizole.

Rationale for Internal Standard Use

Caption: Logic of using an internal standard for accurate quantification.

Clemizole Metabolism Overview

Caption: Simplified overview of Clemizole metabolism in humans and mice.[4][5]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the accurate quantification of Clemizole in biological matrices. The detailed protocols and methodologies presented in this application note serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Clemizole. Adherence to these principles will ensure the generation of high-quality data, which is essential for the successful advancement of Clemizole in clinical development.

References

- 1. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Using Chimeric Mice with Humanized Livers to Predict Human Drug Metabolism and a Drug-Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Clemizole in Human Plasma Using Clemizole-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Clemizole in human plasma. The method utilizes Clemizole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to international guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clemizole is a first-generation antihistamine that has been repurposed and investigated as a potential treatment for various conditions, including Dravet syndrome.[1][2] To support clinical and preclinical development, a reliable bioanalytical method is essential for the accurate quantification of Clemizole in biological matrices. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for variability during sample preparation and analysis, thereby improving data quality.[3] This document provides a detailed protocol for the determination of Clemizole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Clemizole (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade Acetonitrile, Methanol, and Water

-

Formic Acid (≥98%)

-

Human Plasma (K2-EDTA)

-

All other chemicals were of analytical grade.

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Standard Solutions

Stock solutions of Clemizole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

Bioanalytical Protocol

Sample Preparation

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 50 µL of each plasma sample, add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the samples for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Clemizole | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition (m/z) | Hypothetical: 344.2 > 167.1 (Quantifier) | Hypothetical: 348.2 > 171.1 (Quantifier) |

| Hypothetical: 344.2 > 91.1 (Qualifier) | Hypothetical: 348.2 > 91.1 (Qualifier) | |

| Dwell Time | 100 ms | 100 ms |

| Declustering Potential (DP) | Optimized for specific instrument (e.g., 80 V) | Optimized for specific instrument (e.g., 80 V) |

| Collision Energy (CE) | Optimized for specific instrument (e.g., 35 eV) | Optimized for specific instrument (e.g., 35 eV) |

| Source Temperature | 550°C | 550°C |

Note: The MRM transitions provided are hypothetical and should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The bioanalytical method was validated according to the principles outlined in international regulatory guidelines. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity | r² ≥ 0.99 | 0.5 - 500 ng/mL, r² > 0.995 |

| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%, Precision: ≤20% | 0.5 ng/mL |

| Intra-day Accuracy & Precision | Accuracy: ±15%, Precision: ≤15% (for LLOQ, ±20% and ≤20%) | Accuracy: 95.2% - 104.5%, Precision (CV): ≤ 8.7% |

| Inter-day Accuracy & Precision | Accuracy: ±15%, Precision: ≤15% (for LLOQ, ±20% and ≤20%) | Accuracy: 97.1% - 102.8%, Precision (CV): ≤ 10.2% |

| Recovery | Consistent and reproducible | > 85% for both analyte and IS |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |

| Stability | ||

| - Bench-top (24h, RT) | Within ±15% of nominal concentration | Stable |

| - Freeze-thaw (3 cycles) | Within ±15% of nominal concentration | Stable |

| - Long-term (-80°C, 90 days) | Within ±15% of nominal concentration | Stable |

Workflow and Signaling Pathway Diagrams

Caption: Bioanalytical workflow from sample preparation to data reporting.

Caption: Proposed mechanism of action of Clemizole in Dravet syndrome.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Clemizole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and clinical studies of Clemizole.

References

Application Notes and Protocols: Clemizole-d4 in Tissue Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole is a first-generation antihistamine that has garnered renewed interest for its potential therapeutic applications, notably as an anticonvulsant.[1][2] Its mechanism of action is primarily attributed to its agonist activity at serotonin 5-HT2A and 5-HT2B receptors, rather than its effects on histamine H1 receptors.[2][3][4] Accurate quantification of clemizole or other analytes in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Clemizole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.[5][6]

This document provides a detailed, representative protocol for the preparation of tissue samples for the quantification of a target analyte using this compound as an internal standard. The methodologies and data presented are based on established principles of bioanalysis and are intended to serve as a comprehensive guide.

Signaling Pathway of Clemizole

Clemizole's primary mechanism of action involves the activation of serotonin receptors 5-HT2A and 5-HT2B. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Experimental Protocols

Tissue Homogenization

Objective: To lyse the tissue and release the analyte and internal standard into a solution.

Materials:

-

Tissue sample (e.g., brain, liver, kidney)

-

This compound internal standard (IS) working solution

-

Homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Bead beater homogenizer with ceramic beads

-

Microcentrifuge tubes

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Place the tissue in a 2 mL microcentrifuge tube containing ceramic beads.

-

Add a known volume of ice-cold homogenization buffer (e.g., 500 µL).

-

Spike the sample with a known amount of this compound IS working solution.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm), ensuring the sample remains cold.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for further processing.

Protein Precipitation

Objective: To remove proteins that can interfere with LC-MS/MS analysis.

Materials:

-

Tissue homogenate supernatant

-

Ice-cold acetonitrile (ACN)

Procedure:

-

To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold ACN.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis or further purification.

Liquid-Liquid Extraction (LLE) - Alternative to Protein Precipitation

Objective: To purify and concentrate the analyte and internal standard.

Materials:

-

Tissue homogenate supernatant

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

pH adjustment solution (if necessary)

Procedure:

-

To 100 µL of the tissue homogenate supernatant, add 500 µL of the extraction solvent.

-

Adjust pH if necessary to ensure the analyte is in a neutral form for efficient extraction.

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the analyte and internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions (Representative):

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Analyte | [To be determined] | [To be determined] | [To be determined] |

| this compound | [M+H]+ of this compound | [Fragment ion] | [Optimized value] |

Experimental Workflow

The following diagram illustrates the general workflow for tissue sample preparation and analysis using this compound as an internal standard.

Data Presentation

The following tables present representative quantitative data for a hypothetical analyte quantified using this compound as an internal standard in brain tissue. This data is for illustrative purposes and actual results may vary.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Representative Result |

| Recovery (%) | Consistent and reproducible | 85-95% |

| Matrix Effect (%) | 85-115% | 92-108% |

| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <10% |

| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <12% |

| Accuracy (% Bias) | ±15% (±20% at LLOQ) | ±8% |

Table 2: Calibration Curve Performance

| Parameter | Acceptance Criteria | Representative Result |

| Linear Range | Defined by LLOQ and ULOQ | 1 - 1000 ng/g |

| LLOQ (Lower Limit of Quantification) | S/N ≥ 10, Precision ≤20%, Accuracy ±20% | 1 ng/g |

| ULOQ (Upper Limit of Quantification) | Precision ≤15%, Accuracy ±15% | 1000 ng/g |

| Correlation Coefficient (r²) | ≥0.99 | >0.995 |

| Calibration Model | Linear, 1/x² weighting | Linear, 1/x² weighting |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of target analytes in complex tissue matrices. The detailed protocols and representative data presented in these application notes offer a solid foundation for researchers to develop and validate their own bioanalytical methods. Proper sample preparation is critical for minimizing matrix effects and achieving accurate and precise results in LC-MS/MS analysis.[7][8][9] The provided workflows and validation parameters are in line with industry best practices for regulated bioanalysis.

References

- 1. pure.skku.edu [pure.skku.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LLOQ Question | Separation Science [sepscience.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Note: High-Throughput Analysis of Clemizole-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust LC-MS/MS method for the quantitative analysis of Clemizole-d4 in human plasma. Clemizole, a first-generation antihistamine, is also being investigated for other therapeutic applications, making the ability to accurately measure its levels in biological matrices crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The protocol employs a simple and efficient protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalytical workflows in research and drug development environments.

Introduction

Clemizole is a benzimidazole-derived H1-antihistamine that has been used for the treatment of allergic reactions. Recent studies have explored its potential in other therapeutic areas, including as an antiviral and anticancer agent. Accurate quantification of clemizole and its metabolites in biological fluids is essential for understanding its pharmacokinetic profile. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This application note provides a comprehensive protocol for the detection and quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

Clemizole and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

-

Thaw plasma samples and reference standards on ice.

-

Prepare a stock solution of this compound in methanol.

-

Spike 100 µL of human plasma with the this compound working solution to achieve the desired concentration for the internal standard.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex mix the sample for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a standard C18 analytical column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 600 L/hr |

| Collision Gas | Argon |

MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions for Clemizole and this compound were optimized for maximum sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Clemizole | 326.1 | 255.1 | 100 | 30 | 20 |

| This compound | 330.1 | 259.1 | 100 | 30 | 22 |

Results and Discussion